molecular formula C18H19FN2O3 B2835468 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 1903047-03-9

2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2835468
CAS No.: 1903047-03-9
M. Wt: 330.359
InChI Key: WIBYQBSBDAQNAF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine core substituted with phenoxy and pyridyl groups, making it a molecule of interest in advanced chemical and pharmacological research. Its structure, which incorporates a pyrrolidine ring linked to a 5-methylpyridin-2-yl group via an ether bond and an ethanone linker to a 4-fluorophenoxy moiety, suggests potential as a key intermediate or scaffold in medicinal chemistry. Researchers can utilize this compound in the design and synthesis of novel bioactive molecules, particularly as a modulator of protein function or as a template for developing enzyme inhibitors. The presence of both fluorine and nitrogen-containing heterocycles is a common feature in compounds with high biological activity and favorable physicochemical properties. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. All information provided is for research reference.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-13-2-7-17(20-10-13)24-16-8-9-21(11-16)18(22)12-23-15-5-3-14(19)4-6-15/h2-7,10,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYQBSBDAQNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

    Formation of 4-Fluorophenoxyacetic Acid: This involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through the reaction of 3-hydroxypyrrolidine with an appropriate alkylating agent.

    Coupling Reaction: The final step involves the coupling of the 4-fluorophenoxyacetic acid derivative with the pyrrolidinyl intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural features, synthesis methods, and inferred biological activities of the target compound and related molecules:

Compound Name Structural Features Synthesis Highlights Biological Activity (Inferred) Reference
Target Compound : 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone Pyrrolidine core; 4-fluorophenoxy and 5-methylpyridinyl-oxy substituents Likely involves palladium-catalyzed coupling (similar to ) Potential enzyme inhibition (e.g., USP14)
1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone Dimethylpyrrole; 4-fluorophenyl; pyrrolidine-ethanone Not detailed in evidence USP14 inhibitor (explicitly stated)
Phenoxy-pyrrolidine derivative () Hydroxymethyl phenoxy; trifluoromethyl-pyrrolidine CoA inhibitor-related synthesis CoA-disrupting activity (patent claim)
Example 64 () : Chromenone-pyrazolo-pyrimidine hybrid Chromenone core; pyrazolo-pyrimidine; fluorophenyl Suzuki coupling with boronic acid and palladium catalyst Therapeutic (patent context; unspecified)
5-((3R)-3-((4-(4-acetylcyclohex-1-en-1-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloropyridazin-3(2H)-one Pyridinyloxy-pyrrolidine; chloropyridazinone Suzuki-Miyaura cross-coupling (palladium/boronate reagents) Undisclosed (patent example)

Key Comparative Insights

Fluorine atoms in the 4-fluorophenoxy moiety improve metabolic stability and lipophilicity, a feature shared with ’s fluorophenyl group .

Synthesis Strategies: Palladium-catalyzed cross-coupling (e.g., Suzuki reactions in and ) is a common method for introducing aryl/heteroaryl groups to pyrrolidine or pyridine cores . The target compound may employ similar methodology. In contrast, ’s triazole-thioethanone derivatives rely on sodium ethoxide-mediated nucleophilic substitution, which is less applicable to oxygen-rich systems like the target .

Biological Activity Trends: Pyrrolidine-ethanone derivatives (e.g., ) are established as USP14 inhibitors, suggesting the target compound could share this activity . Trifluoromethyl groups () and pyridinyloxy motifs () are associated with enhanced target selectivity and pharmacokinetic profiles, further supporting the target’s druglikeness .

Biological Activity

The compound 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone , identified by its CAS number 1903047-03-9 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C18_{18}H19_{19}FN2_2O3_3
Molecular Weight: 330.4 g/mol
Structure: The compound features a fluorophenoxy group and a pyrrolidine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action:

  • Anticancer Activity:
    • Compounds with piperidine and pyridine derivatives have shown potential in cancer therapy. For instance, piperidine derivatives are known to inhibit key pathways involved in tumor growth and metastasis, such as the NF-κB pathway .
    • The presence of the fluorine atom in the structure may enhance binding affinity to target proteins involved in oncogenesis, potentially improving efficacy against various cancer types .
  • Neuropharmacological Effects:
    • The compound may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their relevance to the target compound:

Activity Compound Type Mechanism Reference
AnticancerPiperidine DerivativeNF-κB inhibition, apoptosis induction
AChE/BuChE InhibitionCholinergic ModulatorIncreased acetylcholine levels
MAGL InhibitionCannabinoid ModulatorReduced inflammation and pain

Case Studies

  • Anticancer Efficacy:
    A study investigated a related piperidine derivative that showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. This compound induced apoptosis more effectively than the standard drug bleomycin, suggesting that modifications in structure can enhance anticancer properties .
  • Neuroprotective Effects:
    Another study focused on piperidine analogs that inhibited AChE and BuChE, demonstrating improved cognitive outcomes in animal models of Alzheimer’s disease. These findings suggest that similar modifications to 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone could yield beneficial neuropharmacological effects .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in high-throughput screens?

  • Answer : Four-parameter logistic regression (e.g., GraphPad Prism) models sigmoidal curves. Bootstrap resampling estimates confidence intervals for EC50_{50}/IC50_{50}. Outlier detection (e.g., Grubbs’ test) minimizes false positives .

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